3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a methoxypyrrolidinyl group, and a phenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, is subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Amidation Reaction: The alcohol is then converted to the corresponding amide by reacting with 4-(3-methoxypyrrolidin-1-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Product Formation: The intermediate is then subjected to a final reaction step to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the amide bond, converting it to the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
- 3-(3-chlorophenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)butanamide
Uniqueness
3-(3-Chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a methoxypyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-11-12-23(14-19)18-8-6-17(7-9-18)22-20(24)10-5-15-3-2-4-16(21)13-15/h2-4,6-9,13,19H,5,10-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQQSCGYJNDQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.